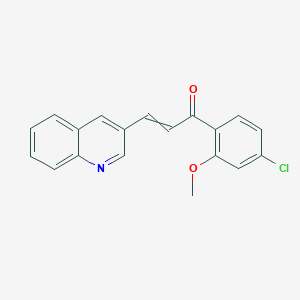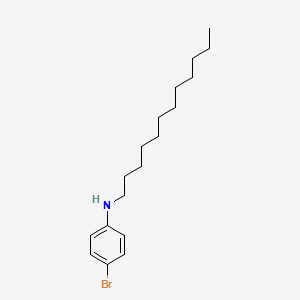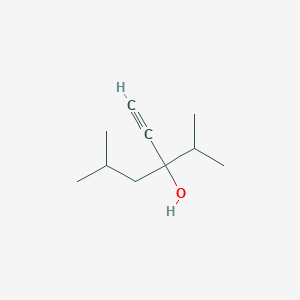![molecular formula C11H10N4O4S B12623745 1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide is an organic compound belonging to the class of sulfanilides These compounds are characterized by the presence of a sulfanilide moiety, which is an aromatic compound containing a sulfanilide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of palladium-catalyzed asymmetric hydrogenation of cyclic N-sulfonylketimines. This method has been shown to produce optically active sulfahydantoins with high enantiomeric excess (up to 98%) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed reactions and other catalytic processes in large-scale synthesis is a common approach in the pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas for hydrogenation reactions, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, asymmetric hydrogenation of cyclic N-sulfonylketimines produces optically active sulfahydantoins .
Scientific Research Applications
1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of protein tyrosine phosphatase enzymes, which play a crucial role in regulating various cellular processes. By inhibiting these enzymes, the compound can modulate signaling pathways and exert its effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1,2,5-Thiadiazolidin-3-one, 5-[1-fluoro-3-hydroxy-7-(3-hydroxy-3-methylbutoxy)-2-naphthalenyl]-, 1,1-dioxide
- 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide
Uniqueness
1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit protein tyrosine phosphatase enzymes sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H10N4O4S |
|---|---|
Molecular Weight |
294.29 g/mol |
IUPAC Name |
5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C11H10N4O4S/c16-10-2-1-7(8-4-12-13-5-8)3-9(10)15-6-11(17)14-20(15,18)19/h1-5,16H,6H2,(H,12,13)(H,14,17) |
InChI Key |
AWJCGCGVPLYIEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NS(=O)(=O)N1C2=C(C=CC(=C2)C3=CNN=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one](/img/structure/B12623663.png)
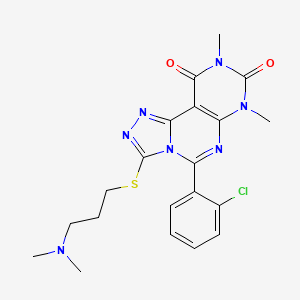
![1-[3-(3-Hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one](/img/structure/B12623669.png)

![1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12623685.png)
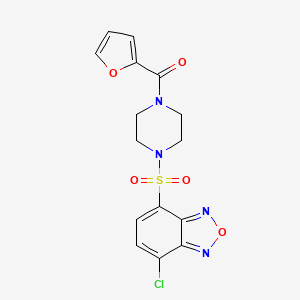
![2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623699.png)

![6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12623719.png)
![tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12623726.png)

